PHA-543613 - 478149-53-0

PHA-543613

Catalog Number: EVT-279374
CAS Number: 478149-53-0
Molecular Formula: C15H17N3O2
Molecular Weight: 271.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PHA-543613 is a synthetic compound that acts as a selective agonist of the α7 nicotinic acetylcholine receptor (α7nAChR). [] This receptor is a ligand-gated ion channel found in the central nervous system and plays a crucial role in various physiological processes, including cognition, inflammation, and neuroprotection. PHA-543613's selectivity for the α7nAChR makes it a valuable tool for investigating the role of this receptor in both health and disease. Research exploring its therapeutic potential in conditions such as Alzheimer’s disease, schizophrenia, and chronic pain is ongoing. []

Molecular Structure Analysis

While detailed molecular structure analysis for PHA-543613 is not explicitly provided in the reviewed papers, its chemical structure can be deduced from its IUPAC name: PHA-543613. This name reveals that the molecule contains a quinuclidine moiety (1-azabicyclo[2.2.2]octane) linked to a furo[2,3-c]pyridine-5-carboxamide group. []

Mechanism of Action

PHA-543613 exerts its effects by selectively binding to and activating the α7nAChR. [] This activation leads to a cascade of downstream effects, which vary depending on the cell type and location of the receptor. Some key mechanisms include:

  • Increased Calcium Influx: α7nAChR activation allows for calcium influx into the cell, triggering various signaling pathways involved in neuronal excitability, neurotransmitter release, and synaptic plasticity. []
  • Modulation of Inflammatory Responses: Activation of α7nAChRs can suppress the production of pro-inflammatory cytokines and promote the release of anti-inflammatory mediators, contributing to its anti-inflammatory properties. [, , , ]
  • Neuroprotection: PHA-543613 has demonstrated neuroprotective effects in various experimental models. This protection is thought to be mediated by several mechanisms, including the suppression of apoptosis, modulation of oxidative stress, and promotion of neuronal survival pathways. [, , , , , ]
Applications
  • Cognitive Enhancement: Research suggests that PHA-543613 can improve cognitive performance in animal models of Alzheimer’s disease, schizophrenia, and age-related cognitive decline. [, , , , ] For instance, one study demonstrated that PHA-543613 improved recognition memory in a mouse model of Alzheimer’s disease. []
  • Neuroprotection in Stroke: PHA-543613 has shown promising neuroprotective effects in animal models of stroke by reducing brain edema, neuroinflammation, and improving neurological outcomes. [, ] One study demonstrated that PHA-543613 preserved blood-brain barrier integrity after intracerebral hemorrhage in mice, possibly by inhibiting a specific enzyme. []
  • Pain Management: PHA-543613 has been investigated for its analgesic potential in different pain models, including post-traumatic stress disorder (PTSD)-related chronic pain and remifentanil-induced postoperative hyperalgesia. [, ] In one study, PHA-543613 attenuated mechanical allodynia induced by PTSD-like stress in rats. []
  • Anti-Inflammatory Effects: PHA-543613 has demonstrated anti-inflammatory properties in various experimental models, including colitis and skin fibrosis. [, , ] For instance, one study showed that PHA-543613 suppressed bleomycin-induced skin fibrosis in mice. []
  • Other Applications: PHA-543613 has also been investigated in other research areas, including modulation of heart rate dynamics in endotoxemic rats, treatment of glaucoma, and effects on food intake. [, , ]

Methyllycaconitine (MLA)

Relevance: Methyllycaconitine serves as a valuable tool to confirm the involvement of α7 nAChRs in the pharmacological effects observed with PHA-543613. In several studies, pretreatment with methyllycaconitine effectively blocked or reversed the therapeutic benefits of PHA-543613, confirming that its actions are mediated through α7 nAChR activation. [, , , , , , , , , , ]

PNU-282987

Relevance: PNU-282987 is often investigated alongside PHA-543613 to explore the therapeutic potential of α7 nAChR agonists in various disease models. [, , , , ]

Galantamine

Relevance: Galantamine serves as a reference compound in some studies to compare its therapeutic effects with PHA-543613. While both compounds demonstrate beneficial effects on cognitive function and neuroprotection, some studies suggest that PHA-543613 may have a more favorable profile due to its selectivity for α7 nAChRs. [, ]

(1S,4S)-2,2-Dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane ([3H]A-585539)

Relevance: [3H]A-585539 serves as a valuable tool for studying the binding characteristics of PHA-543613 and other α7 nAChR ligands. Its high affinity and selectivity make it a useful radioligand for investigating the distribution and density of α7 nAChRs in various brain regions. [, ]

Varenicline

Relevance: Varenicline is structurally and pharmacologically distinct from PHA-543613 but targets a different subtype of nAChRs. Research suggests that varenicline's actions are primarily mediated by its partial agonist activity at α4β2-containing nAChRs, while PHA-543613 selectively targets α7 nAChRs. [, ]

Nicotine

Relevance: Nicotine is frequently included in studies investigating the role of α7 nAChRs in various physiological and pathological processes. While nicotine can activate α7 nAChRs, its actions are not selective, and it also binds to other nAChR subtypes, potentially leading to off-target effects. [, , , , ]

5-Iodo-A-85380 (5IA)

Relevance: 5-Iodo-A-85380, in conjunction with PHA-543613, helps delineate the specific roles of α7 and α4β2 nAChRs in the context of endotoxemia. Studies using both agonists revealed distinct contributions of each receptor subtype to cardiovascular and autonomic responses, highlighting the complexity of nicotinic receptor signaling. [, ]

PNU-120596

Relevance: PNU-120596 demonstrates therapeutic potential in attenuating remifentanil-induced postoperative hyperalgesia, similar to the effects observed with PHA-543613. Both compounds, by targeting α7 nAChRs, highlight the involvement of this receptor subtype in modulating pain perception. [, ]

Compound X

Relevance: Compound X exhibits synergistic effects when combined with memantine, an approved medication for Alzheimer's disease that also interacts with α7 nAChRs. The combination of Compound X and memantine demonstrates superior efficacy in improving cognitive performance compared to individual treatments in aged rats. This finding highlights the potential of combining α7 nAChR PAMs with other therapeutics to enhance their therapeutic benefits. []

Properties

CAS Number

478149-53-0

Product Name

N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide

IUPAC Name

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

InChI

InChI=1S/C15H17N3O2/c19-15(12-7-11-3-6-20-14(11)8-16-12)17-13-9-18-4-1-10(13)2-5-18/h3,6-8,10,13H,1-2,4-5,9H2,(H,17,19)/t13-/m0/s1

InChI Key

IPKZCLGGYKRDES-ZDUSSCGKSA-N

SMILES

C1CN2CCC1C(C2)NC(=O)C3=NC=C4C(=C3)C=CO4

Solubility

Soluble in DMSO

Synonyms

N-(1-azabicyclo(2.2.2)oct-3-yl)furo(2,3-c)pyridine-5-carboxamide
PHA 543,613
PHA 543613
PHA-543,613
PHA-543613
PHA543613

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=NC=C4C(=C3)C=CO4

Isomeric SMILES

C1CN2CCC1[C@H](C2)NC(=O)C3=NC=C4C(=C3)C=CO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.